TAMRA hydrazide, 6-isomer

Description

Properties

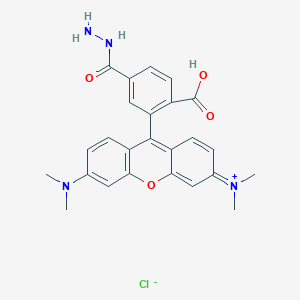

Molecular Formula |

C25H25ClN4O4 |

|---|---|

Molecular Weight |

480.95 |

IUPAC Name |

[9-[2-carboxy-5-(hydrazinecarbonyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13H,26H2,1-4H3,(H-,27,30,31,32);1H |

InChI Key |

KAIJLSWPTNUWQY-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NN)C(=O)O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAMRA hydrazide, 6-isomer |

Origin of Product |

United States |

Foundational & Exploratory

Tetramethylrhodamine 6-Hydrazide: Structural Analysis and Bioconjugation Guide

[1][2][3]

Executive Summary

Tetramethylrhodamine 6-hydrazide (6-TAMRA-hydrazide) is a high-performance fluorogenic probe designed for the selective targeting of carbonyl groups (aldehydes and ketones).[1][2][3] Unlike amine-reactive succinimidyl esters, the hydrazide moiety allows for bioorthogonal conjugation at acidic pH, making it the reagent of choice for labeling glycoproteins, oxidized carbohydrates, and N-terminal transaminated proteins.[3] This guide details the physicochemical architecture of the 6-isomer, its mechanistic action, and a validated protocol for glycan mapping.

Chemical Architecture & Photophysics[1][3]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its solubility, reactivity, and fluorescence.

-

Fluorophore Core (Xanthene): The central tricyclic xanthene system is substituted with two dimethylamino groups at the 3 and 6 positions. This "push-pull" electron system is responsible for the strong absorption of green light and emission of orange-red fluorescence.[1][2][3]

-

Isomeric Specificity (The "6-Isomer"): Commercial tetramethylrhodamine (TAMRA) is often a mixture of 5- and 6-isomers.[1][2][3] The 6-isomer refers to the position of the carbonyl attachment on the pendant phenyl ring relative to the xanthene core. In the 6-isomer, the hydrazide-functionalized carboxyl group is located at the para position relative to the fixed carboxyl group (if numbered 1,4) or more precisely, at the 6-position of the benzene ring when the xanthene is attached at C1 and the fixed carboxyl is at C2. This geometric arrangement often provides less steric hindrance compared to the 5-isomer, influencing the orientation of the dye upon conjugation.

-

Reactive Warhead (Hydrazide): The hydrazide group (

) acts as an

Photophysical Properties

| Property | Value | Notes |

| Excitation Max ( | 552 nm | Compatible with 532 nm and 561 nm lasers |

| Emission Max ( | 578 nm | Bright orange fluorescence |

| Extinction Coefficient ( | ~92,000 | High molar absorptivity |

| Quantum Yield ( | ~0.3 - 0.6 | Solvent dependent; lower in water, higher in MeOH |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water; dissolve in organic solvent first |

| Molecular Weight | ~430.5 g/mol | (Free base) |

Mechanism of Action: Hydrazone Ligation[2]

The core reaction involves the condensation of the hydrazide with an aldehyde or ketone to form a hydrazone linkage.[4] While stable at neutral pH, this bond can be susceptible to hydrolysis over long periods. For permanent labeling, the hydrazone can be reduced to a hydrazine using sodium cyanoborohydride (

Aniline Catalysis

The reaction rate of hydrazides with aldehydes is slow at neutral pH (

Reaction Pathway Diagram[3]

Figure 1: Aniline-catalyzed hydrazone ligation mechanism.[1][2][3][5] The catalyst accelerates the rate-limiting step of nucleophilic attack.

Validated Protocol: Glycoprotein Labeling

This protocol describes the labeling of sialic acid residues on glycoproteins. Sialic acids are selectively oxidized by mild periodate treatment to generate aldehydes, which are then targeted by 6-TAMRA-hydrazide.[1][2][3]

Reagents Required[1][2][3][9]

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Oxidant: Sodium Metaperiodate (

), 10 mM in Labeling Buffer (Prepare fresh).[1][2][3] -

Dye Stock: 6-TAMRA-hydrazide, 10 mg/mL in anhydrous DMSO.[1][2][3]

-

Catalyst (Optional): Aniline (100 mM stock in Labeling Buffer).[1][2][3]

-

Purification: PD-10 Desalting Columns or Dialysis Cassettes (10k MWCO).

Step-by-Step Workflow

-

Oxidation (Aldehyde Generation):

-

Add mild oxidant: Add

to a final concentration of 1 mM.[3] -

Critical: Incubate for 30 minutes on ice in the dark. (Low temperature and low periodate concentration specifically target sialic acids, avoiding oxidation of other sugars or amino acids).[3]

-

Quench: Add glycerol (to 5%) or perform immediate desalting to remove excess periodate.[1][2][3]

-

Labeling Reaction:

-

Add 6-TAMRA-hydrazide stock to the oxidized protein solution.[1][2][3] Target a final dye concentration of 0.5–1.0 mM (approx. 10–20 fold molar excess over protein).[1][2][3]

-

(Optional) Add Aniline to a final concentration of 10 mM to accelerate the reaction.

-

Incubate for 2–4 hours at Room Temperature (or overnight at 4°C) with gentle rotation. Protect from light.[3]

-

-

Purification:

-

Analysis:

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | pH too high (> 6.[1][2][3]5) | Hydrazone formation is acid-catalyzed.[1][2][3] Ensure reaction buffer is pH 5.5. |

| Precipitation | Dye aggregation | 6-TAMRA is hydrophobic.[1][2][3] Do not exceed 5% DMSO in the final aqueous mixture. Add dye slowly while vortexing.[3] |

| Non-Specific Binding | Hydrophobic interaction | Use a detergent (e.g., 0.05% Tween-20) in wash buffers during purification.[1][2][3] |

| Signal Loss | Hydrazone hydrolysis | Avoid low pH (< 4.[1][3]0) after labeling. Store in neutral buffer (pH 7.2–7.4). For permanent linkage, reduce with |

References

-

PubChem. 6-Carboxytetramethylrhodamine (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][2][3]

-

Dirksen, A., & Dawson, P. E. (2008).[3] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[6] Bioconjugate Chemistry.[3][7][5][6] Available at: [Link][1][2][3]

-

Zeng, Y., et al. (2009).[3] High-efficiency labeling of sialylated glycoproteins on living cells.[1][2][3] Nature Methods.[3] Available at: [Link][1][2][3]

Sources

- 1. Tetramethylrhodamine-6-maleimide | C28H23N3O5 | CID 4346369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SupraBank - Molecules - Tetramethylrhodamine [suprabank.org]

- 3. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

Technical Guide: Precision Carbonyl Labeling with 6-Isomer TAMRA

Executive Summary

The Isomer Imperative in Bioconjugation

In high-stakes drug development and single-molecule biophysics, the "mixture" is the enemy of precision. Standard Carboxytetramethylrhodamine (TAMRA) is often synthesized as a mixture of 5- and 6-isomers.[1][2] While sufficient for routine staining, this heterogeneity introduces unacceptable variables in quantitative assays: double peaks in HPLC, undefined FRET orientation factors (

This guide details the technical advantages of utilizing 6-isomer TAMRA specifically for carbonyl-reactive chemistries (hydrazide/aminooxy). While the 5-isomer is the standard for amine conjugation, the 6-isomer offers distinct steric and chromatographic advantages, particularly when targeting sterically hindered carbonyls on glycans or oxidized nucleotides.

Part 1: The Isomer Challenge

Structural Divergence

The difference between 5-TAMRA and 6-TAMRA lies in the attachment point of the carboxyl group on the bottom phenyl ring relative to the xanthene core.

-

5-Isomer: The carboxyl is meta to the xanthene attachment point.

-

6-Isomer: The carboxyl is para to the xanthene attachment point.

This subtle geometric shift dictates how the fluorophore "sits" on the biomolecule. In a mixture, you are effectively labeling your sample with two different probes, creating a heterogeneous population of conjugates with distinct hydrophobicity and spectroscopic orientations.

The "Double Peak" Artifact

When analyzing peptides or glycans labeled with mixed isomers via Reverse-Phase HPLC (RP-HPLC), the conjugate elutes as two distinct peaks (or a broadened shoulder). This complicates:

-

LC-MS Analysis: Mass spectra become crowded; separating product from impurities becomes ambiguous.

-

Purification: You cannot easily distinguish between a di-labeled species and two mono-labeled isomers.

The 6-Isomer Solution: Using isomerically pure 6-TAMRA collapses this signal into a single, sharp peak, enabling precise quantification and simplified purification.

Part 2: The 6-Isomer Advantage in Carbonyl Labeling

Carbonyl labeling (targeting aldehydes/ketones) is chemically distinct from amine labeling. It is often used for bioorthogonal applications—labeling oxidized sialic acids on glycoproteins or N-terminal transaminated proteins.

Table 1: Comparative Advantages of 6-Isomer TAMRA

| Feature | Mixed Isomers (5/6) | 5-Isomer Pure | 6-Isomer Pure |

| Purity (HPLC) | Doublet peaks (Split signal) | Single Peak | Single Peak |

| Steric Geometry | Variable | "Cramped" (Meta linkage) | Extended (Para linkage) |

| FRET Suitability | Unreliable | Standard for proteins | Preferred for Nucleotides/Glycans |

| Nucleotide Affinity | Low | Low | High (Industry Standard) |

| Spectral Separation | Broadened | Defined | Defined |

The Steric Argument for Carbonyls

Carbonyls generated by periodate oxidation (on glycans) are often nestled within the folded structure of a glycoprotein. The 6-isomer linkage (para-position) provides a more linear, extended geometry compared to the 5-isomer.

-

Benefit: Reduced steric clash between the bulky xanthene fluorophore and the protein surface during the formation of the hydrazone bond.

-

Result: Higher conjugation efficiency for "buried" aldehydes.

Part 3: Experimental Workflow

Protocol: Labeling Periodate-Oxidized Glycoproteins with 6-TAMRA-Hydrazide

This protocol targets sialic acid residues on a glycoprotein (e.g., an antibody).[3]

Reagents Required[4]

-

Target: Glycoprotein (1 mg/mL in PBS).

-

Oxidant: Sodium Periodate (NaIO₄).

-

Label: 6-TAMRA-Hydrazide (dissolved in DMSO).

-

Quench: Glycerol.

Step-by-Step Methodology

-

Oxidation (Generation of Carbonyls):

-

Add NaIO₄ to the protein solution to a final concentration of 1 mM.

-

Note: Keep concentration low and perform at 4°C for 30 mins to oxidize only sialic acids (mild oxidation) and prevent non-specific damage to amino acids.

-

-

Quenching & Desalting:

-

Add glycerol (to 5%) to quench unreacted periodate. Incubate 5 mins.

-

Crucial Step: Remove excess periodate via Zeba Spin Column or dialysis against Acetate Buffer (pH 5.5). Residual periodate will oxidize the hydrazine dye, destroying it.

-

-

Labeling Reaction (The Aniline Advantage):

-

Cleanup:

-

Remove excess dye via size-exclusion chromatography (SEC) or dialysis.

-

Part 4: Visualization of Mechanisms

Reaction Pathway & Workflow

The following diagram illustrates the specific chemical pathway and the logical flow of the experiment.

Caption: Figure 1: Aniline-catalyzed hydrazone ligation workflow. The 6-TAMRA hydrazide replaces the aniline intermediate to form a stable bond.

Isomer Structural Logic

Why 6-isomer? This diagram visualizes the separation logic and steric implications.

Caption: Figure 2: Chromatographic separation of isomers. The 6-isomer (red) is isolated for applications requiring specific steric orientations.

Part 5: Validation & Troubleshooting

To ensure the protocol was successful and the 6-isomer advantage is realized:

-

Check Purity (HPLC): Run the labeled conjugate on a C18 column.

-

Success: A single, symmetrical peak at 555 nm absorption.

-

Failure: Split peaks indicate isomer contamination or degradation.

-

-

Calculate Degree of Labeling (DOL):

-

Where

(Correction Factor) for TAMRA is typically ~0.3 (check specific certificate of analysis).

-

-

FRET Validation: If using as an acceptor (e.g., with FAM donor), the 6-isomer should yield a consistent

value across batches, unlike mixed isomers.

References

-

Kvach, M. V., et al. "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes."[8] Bioconjugate Chemistry, 2009.[8][9] [Link]

-

Hellenkamp, B., et al. "Precision and accuracy of single-molecule FRET measurements—a multi-laboratory benchmark study." Nature Methods, 2018. (Discusses importance of isomer purity for FRET). [Link]

-

Dirksen, A., & Dawson, P. E. "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 2008.[9] (The Aniline Catalyst Protocol).[4][5] [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Fluorescence Labeling of Sialic Acids using TAMRA Hydrazide, 6-Isomer

Audience: Researchers, scientists, and drug development professionals in glycobiology, proteomics, and cell biology.

Purpose: This document provides a detailed protocol and scientific rationale for the specific labeling of sialic acid residues on glycoproteins and other glycoconjugates using a two-step chemical process: mild periodate oxidation followed by aniline-catalyzed hydrazone ligation with Tetramethylrhodamine (TAMRA) hydrazide, 6-isomer.

Introduction and Scientific Principle

Sialic acids are a family of nine-carbon carboxylated sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] Their strategic location and negative charge play critical roles in a vast array of biological processes, including cell-cell recognition, immune response, and pathogen binding.[2][3] Consequently, the ability to specifically detect, quantify, and visualize sialylated glycoconjugates is of paramount importance in biomedical research.

This protocol details a robust and highly specific method for covalently attaching a fluorescent TAMRA probe to sialic acid residues. The methodology is based on a two-step chemo-selective reaction:

-

Mild Periodate Oxidation: Treatment of the sialoglycoconjugate with a low concentration of sodium meta-periodate (NaIO₄) at a controlled temperature (0°C) selectively cleaves the exocyclic glycerol-like side chain (C7-C8 or C8-C9 bond) of sialic acid.[4] This highly specific reaction generates a reactive aldehyde group on the C7 carbon of the modified sialic acid residue, with minimal impact on other sugar moieties.[5][6][7]

-

Aniline-Catalyzed Hydrazone Ligation: The newly formed aldehyde serves as a chemical handle for conjugation. TAMRA hydrazide, 6-isomer, a carbonyl-reactive fluorescent dye, reacts with the aldehyde to form a hydrazone bond.[8] The inclusion of aniline as a nucleophilic catalyst dramatically accelerates the rate of hydrazone formation, enabling efficient labeling at neutral pH and with lower concentrations of the labeling reagent.[9][10][11] This catalytic mechanism proceeds through the formation of a more reactive Schiff base intermediate.[9][10]

This method offers high specificity for sialic acids and is applicable to a wide range of samples, including purified glycoproteins, cell surfaces on living cells, and fixed tissues.

Workflow and Chemical Mechanism Visualization

The overall experimental process is summarized in the workflow diagram below.

Caption: Experimental workflow for TAMRA labeling of sialic acids.

The core chemical transformation is depicted in the reaction diagram below.

Caption: Chemical mechanism of sialic acid labeling.

Materials and Reagents

Reagent Specifications

| Reagent | Supplier Example | Catalog # (Example) | Purity/Grade | Storage |

| TAMRA Hydrazide, 6-isomer | BroadPharm | BP-23936 | ≥95% | -20°C, desiccated, protect from light[8][12] |

| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | 311448 | ≥99.8% | Room Temperature, desiccated |

| Aniline | Sigma-Aldrich | A70809 | ≥99.5% | Room Temperature, protect from light |

| Glycerol | Sigma-Aldrich | G5516 | ≥99.5% | Room Temperature |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | pH 7.4, sterile | Room Temperature |

| Sodium Acetate Buffer | --- | --- | ACS Grade | Room Temperature |

TAMRA Hydrazide, 6-Isomer Properties

This specific isomer of TAMRA hydrazide is a high-purity reagent suitable for sensitive detection applications.[13]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₅N₄ClO₄ | [13] |

| Molecular Weight | 480.94 g/mol | [13] |

| Excitation Max (λex) | ~541 nm | [8][12] |

| Emission Max (λem) | ~567 nm | [8][12] |

| Extinction Coefficient | 84,000 L·mol⁻¹·cm⁻¹ | [12] |

| Solubility | Good in DMF, DMSO, alcohols | [8][12] |

Detailed Experimental Protocol

This protocol is optimized for labeling a purified glycoprotein in solution. Modifications for cell surface labeling are noted.

Reagent Preparation

-

PBS (pH 7.4): Prepare or use a standard 1X PBS solution. For cell labeling, ensure the buffer is sterile and isotonic.

-

Oxidation Buffer (PBS, pH 6.5): Adjust the pH of 1X PBS to 6.5 using 0.1 M HCl. A slightly acidic pH can improve the stability of the generated aldehyde.

-

100 mM Sodium Periodate (NaIO₄) Stock: Dissolve 21.4 mg of NaIO₄ in 1 mL of deionized water. Prepare this solution fresh immediately before use and protect it from light.

-

50% (v/v) Glycerol Quenching Solution: Mix equal volumes of glycerol and deionized water.

-

100 mM Aniline Catalyst Solution: Prepare a 100 mM stock solution of aniline in DMSO or an appropriate aqueous buffer. Caution: Aniline is toxic. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

10 mM TAMRA Hydrazide Stock: Dissolve 2.4 mg of TAMRA hydrazide, 6-isomer in 500 µL of anhydrous DMSO. Vortex to ensure complete dissolution. Store any unused portion at -20°C, protected from light and moisture.

Step-by-Step Labeling Procedure

Step 1: Mild Periodate Oxidation

-

Rationale: Performing the oxidation at 0°C on ice is critical. It slows the rate of periodate penetration across cell membranes, confining the reaction primarily to externally exposed sialic acids on living cells, and minimizes over-oxidation of the target sugar.[4]

-

Dissolve the glycoprotein sample (e.g., 1-5 mg/mL) in ice-cold Oxidation Buffer (PBS, pH 6.5).

-

Pre-chill the sample on ice for 5-10 minutes.

-

Add the freshly prepared 100 mM NaIO₄ stock solution to the sample to achieve a final concentration of 1-2 mM . Mix gently by pipetting.

-

Incubate the reaction on ice (0°C) for 20-30 minutes in the dark . (Wrap the tube in aluminum foil).

Step 2: Quenching the Oxidation Reaction

-

Rationale: Glycerol contains vicinal diols and rapidly consumes any excess periodate, immediately stopping the oxidation reaction and preventing non-specific damage to the glycoprotein.

-

Add the 50% glycerol solution to the reaction mixture to a final concentration of 10-20 mM .

-

Incubate on ice for an additional 10 minutes.

Step 3: Aniline-Catalyzed Hydrazone Ligation

-

Rationale: Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive Schiff base with the aldehyde, which is then readily attacked by the hydrazide nucleophile. This significantly increases the reaction rate compared to uncatalyzed reactions.[9][10]

-

Add the 10 mM TAMRA hydrazide stock solution to the quenched reaction mixture to a final concentration of 100-250 µM .

-

Immediately add the 100 mM aniline catalyst solution to a final concentration of 2-10 mM .

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may require empirical determination based on the specific glycoprotein.

Purification of the Labeled Glycoprotein

-

Rationale: It is essential to remove unreacted TAMRA hydrazide, as free dye can interfere with downstream quantification and imaging, leading to high background and inaccurate results.[]

Choose a purification method based on the size and properties of your glycoprotein:

-

Size Exclusion Chromatography (SEC) / Gel Filtration: Use a desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns) equilibrated with PBS. This is the most common and effective method for separating the labeled protein (high molecular weight) from the free dye (low molecular weight).[]

-

Dialysis / Ultrafiltration: For larger sample volumes, dialyze against PBS (pH 7.4) with multiple buffer changes. Alternatively, use centrifugal ultrafiltration devices with a molecular weight cutoff (MWCO) at least 3-5 times smaller than the glycoprotein of interest.[]

Analysis and Quality Control

After purification, the success of the labeling reaction can be confirmed by several methods:

-

SDS-PAGE with Fluorescence Imaging: Separate the labeled protein on a polyacrylamide gel. Visualize the TAMRA fluorescence using a gel imager with appropriate excitation and emission filters (~540 nm excitation, ~570 nm emission). A fluorescent band corresponding to the molecular weight of the glycoprotein confirms successful covalent labeling.

-

UV-Vis Spectrophotometry: Measure the absorbance of the purified sample at 280 nm (for protein) and ~541 nm (for TAMRA). This can be used to estimate the degree of labeling (DOL).

-

HPLC Analysis: For quantitative analysis of sialic acid labeling, reversed-phase HPLC with fluorescence detection can be employed.[15] The labeled glycoproteins or released glycans can be separated and quantified against standards.[3][16][17]

-

Mass Spectrometry: Analysis of labeled glycopeptides or released glycans can confirm the mass shift corresponding to the addition of the TAMRA moiety, providing definitive evidence of successful conjugation.[18]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling | Inactive periodate solution. | Always prepare NaIO₄ solution fresh before each experiment. |

| Insufficient oxidation time or concentration. | Optimize NaIO₄ concentration (1-5 mM) and incubation time (15-45 min). | |

| pH of the reaction is not optimal. | Ensure the pH for oxidation is ~6.5 and for ligation is between 6.5-7.5. | |

| Glycoprotein is not sialylated. | Confirm the presence of sialic acids using an independent method (e.g., lectin blot, sialidase treatment). | |

| High Background Signal | Incomplete removal of free TAMRA dye. | Improve the purification step. Use a longer SEC column or perform a second purification step.[] |

| Non-specific binding of the dye. | Ensure quenching is complete. Consider adding a mild detergent (e.g., 0.05% Tween-20) to wash buffers if applicable. | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the final concentration of DMSO from the dye and catalyst stocks below 5-10% (v/v). |

| Protein is unstable under reaction conditions. | Screen different buffer conditions. Reduce incubation time or temperature. |

References

-

Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207–209. Available at: [Link]

-

ResearchGate. High-efficiency labeling of sialylated glycoproteins on living cells. Available at: [Link]

-

PubMed. High-efficiency labeling of sialylated glycoproteins on living cells. Available at: [Link]

-

Gstöttner, C., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6740–6748. Available at: [Link]

-

Waters Corporation. Sialic Acid Analyses Using BEH C18 Columns. Available at: [Link]

-

Inoue, S., et al. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. STAR Protocols, 2(3), 100774. Available at: [Link]

-

Gahmberg, C. G., & Andersson, L. C. (1977). A detailed study of the periodate oxidation of sialic acids in glycoproteins. Carbohydrate Research, 57(1), 1-12. Available at: [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 40–41. Available at: [Link]

-

Nishikaze, T., & Tanimachi, K. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Mass Spectrometry, 8(3), S0081. Available at: [Link]

-

Lee, H., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Journal of Chromatography B, 1152, 122240. Available at: [Link]

-

ACS Publications. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Available at: [Link]

-

Creative Biolabs. Purification Methods of Glycoprotein. Available at: [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 56(43), 13358-13362. Available at: [Link]

-

Takara Bio. Sialic Acid Fluorescence Labeling Kit. Available at: [Link]

-

PubChem. TAMRA hydrazide, 6-isomer Safety Data Sheet. Available at: [Link]

-

ResearchGate. (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

-

Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(32), 7019-7026. Available at: [Link]

-

Takara Bio. Sialic Acid Fluorescence Labeling Kit Protocol. Available at: [Link]

-

Hellenkamp, B., et al. (2018). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 108(11), 4589-4607. Available at: [Link]

-

Razali, N. A. A., et al. (2021). An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells. PLOS ONE, 16(7), e0255139. Available at: [Link]

-

AxisPharm. TAMRA hydrazide, 6-isomer. Available at: [Link]

Sources

- 1. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. TAMRA hydrazide, 6-isomer | AxisPharm [axispharm.com]

- 15. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]

- 16. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. takara.co.kr [takara.co.kr]

- 18. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

labeling oxidized carbohydrates with 6-TAMRA hydrazide

Application Note & Protocol

Sensitive Detection of Glycans: A Detailed Guide to Labeling Oxidized Carbohydrates with 6-TAMRA Hydrazide

Abstract

The study of glycobiology is essential for understanding a vast array of physiological and pathological processes, from cell signaling and immune recognition to cancer progression and viral infection.[] A key technique in this field is the fluorescent labeling of carbohydrates, which enables their detection and analysis with high sensitivity.[] This guide provides a comprehensive framework for the covalent labeling of glycans on glycoproteins using a robust two-step chemical process: the mild oxidation of carbohydrate moieties to generate reactive aldehydes, followed by their conjugation with the fluorescent probe 6-TAMRA (Tetramethylrhodamine) hydrazide. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both general and site-selective labeling, and offer insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method to fluorescently tag glycoproteins for downstream analysis.

Scientific Principles: The Chemistry of Glycan Labeling

The successful labeling of carbohydrates with 6-TAMRA hydrazide hinges on a two-stage chemical strategy. First, reactive functional groups in the form of aldehydes are introduced onto the sugar moieties. Second, the hydrazide group of the fluorescent dye reacts with these aldehydes to form a stable covalent bond.

Generating Reactive Aldehydes via Periodate Oxidation

The most common and effective method for introducing aldehydes into carbohydrates is through oxidation with sodium meta-periodate (NaIO₄).[2][3] Periodate is a mild oxidant that specifically cleaves the bond between two adjacent carbon atoms that each bear a hydroxyl group (a vicinal diol).[4] This cleavage reaction opens the sugar ring and creates two aldehyde groups.

The specificity of this reaction is a key advantage, as it allows the modification to be directed away from the protein backbone, preserving the protein's structure and function.[4] The reaction conditions can be precisely controlled to target different sugar residues:

-

Selective Oxidation of Sialic Acids: Sialic acids are often found at the terminal positions of glycan chains and contain a vicinal diol in their exocyclic tail. Using low concentrations of sodium periodate (e.g., 1-2 mM) at low temperatures (0-4°C) preferentially oxidizes these terminal sialic acids, as the periodate anion penetrates the cell plasma membrane very slowly at these temperatures.[4][5] This allows for the specific labeling of the outermost glycan structures.

-

General Oxidation of Sugars: Higher concentrations of sodium periodate (>10 mM) will oxidize other sugar residues containing vicinal diols, such as galactose and mannose, in addition to sialic acids.[4] This approach is useful for achieving a higher degree of labeling across the entire glycoprotein.

The periodate oxidation reaction must be performed in the dark, as the reagent is light-sensitive. After the desired incubation time, the reaction is quenched, typically by adding glycerol, which contains vicinal diols and consumes any excess periodate.

Hydrazide-Aldehyde Ligation: Forming a Stable Hydrazone Bond

Once aldehydes are generated on the carbohydrate, the fluorescent probe can be introduced. 6-TAMRA hydrazide is a derivative of the bright and photostable TAMRA fluorophore, functionalized with a hydrazide group (-NHNH₂).[6][7][8] This hydrazide moiety is a potent nucleophile that readily reacts with aldehydes at a slightly acidic pH (typically pH 5-7) to form a stable hydrazone bond.[9]

This reaction is highly chemoselective, meaning the hydrazide will preferentially react with the introduced aldehydes and not with other functional groups present in the biomolecule, ensuring specific labeling of the carbohydrate. While the hydrazone bond is relatively stable, its formation can be accelerated and the yield increased by the addition of a catalyst, such as aniline.[9][10][11]

The Fluorophore: 6-TAMRA Hydrazide

Tetramethylrhodamine (TAMRA) is a well-characterized red-orange fluorophore widely used in biological research. Its hydrazide derivative is ideal for labeling carbonyl compounds like aldehydes and ketones.[6][8]

| Property | Value |

| Excitation Max (λex) | ~546 nm |

| Emission Max (λem) | ~579 nm |

| Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |

| Quantum Yield | >0.6 |

| Advantages | Bright, photostable, relatively insensitive to pH changes |

Overall Experimental Workflow

The entire process, from sample preparation to final analysis, can be visualized as a multi-step workflow. Each step is critical for achieving optimal labeling efficiency and reproducibility.

Materials and Reagents

-

Glycoprotein Sample: 0.1 - 2 mg/mL in a buffer free of primary amines (e.g., PBS).

-

Sodium meta-periodate (NaIO₄): (e.g., Fisher Scientific, Cat# AC424330050). Prepare a fresh 20-50 mM stock solution in Oxidation Buffer.

-

6-TAMRA Hydrazide: (e.g., BroadPharm, Cat# BP-21535). Prepare a 10-20 mM stock solution in anhydrous DMSO.

-

Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.[12]

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.4.

-

Quenching Solution: 50% Glycerol in water or 1 M Cysteine solution.

-

Aniline (Optional Catalyst): Prepare a fresh 1 M stock in DMSO.

-

Purification: Spin desalting columns (e.g., 7K MWCO) or dialysis cassettes.

-

Equipment: Microcentrifuge, vortex mixer, rotator, light-blocking tubes or aluminum foil.

Experimental Protocols

Protocol 1: Selective Oxidation of Sialic Acids

This protocol is designed to generate aldehydes primarily on terminal sialic acid residues.[4][5]

-

Sample Preparation: Dissolve the glycoprotein sample (e.g., 100 µL of a 1 mg/mL solution) in ice-cold Oxidation Buffer.

-

Initiate Oxidation: Add an appropriate volume of fresh NaIO₄ stock solution to the glycoprotein solution for a final concentration of 1-2 mM.[4] For example, add 5-10 µL of a 20 mM NaIO₄ stock to 90-95 µL of the sample.

-

Incubation: Incubate the reaction on a rotator for 15-30 minutes at 4°C in the dark (wrap the tube in aluminum foil).

-

Expert Insight: The low temperature and short incubation time are critical for maintaining selectivity for sialic acids. Longer times or higher temperatures will lead to oxidation of other sugar residues.

-

-

Quench Reaction: Stop the oxidation by adding a quenching agent. For example, add 10 µL of 1 M Cysteine and incubate for 10 minutes at room temperature.

-

Purification (Optional but Recommended): To ensure optimal labeling, remove the excess periodate and quenching agent by buffer exchanging the sample into the Labeling Buffer using a spin desalting column according to the manufacturer's instructions. This step prevents interference with the subsequent hydrazide reaction.

Protocol 2: General Oxidation of Glycans

This protocol uses harsher conditions to generate aldehydes on a wider range of sugar residues, resulting in a higher degree of labeling.[4][13]

-

Sample Preparation: Dissolve the glycoprotein sample in Oxidation Buffer.

-

Initiate Oxidation: Add fresh NaIO₄ stock solution to the glycoprotein for a final concentration of 10-20 mM.[4]

-

Incubation: Incubate the reaction on a rotator for 1 hour at room temperature in the dark.

-

Quench Reaction: Stop the reaction as described in Protocol 1, Step 4.

-

Purification: It is highly recommended to purify the sample via a spin desalting column to remove reaction components before proceeding to the labeling step.

Protocol 3: Labeling with 6-TAMRA Hydrazide

This protocol follows immediately after the oxidation and purification steps.

-

Prepare Labeling Reaction: To the oxidized glycoprotein (in Labeling Buffer), add 6-TAMRA hydrazide stock solution to a final concentration of 1-5 mM.[14] Gently vortex to mix.

-

Expert Insight: A molar excess of the hydrazide dye over the glycoprotein is required to drive the reaction to completion. A 50-100 fold molar excess is a good starting point.

-

-

Catalysis (Optional): For enhanced reaction speed and efficiency, add aniline catalyst to a final concentration of 10-20 mM.[9][11]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light. The reaction can also be left overnight at 4°C.

-

Purification: Proceed immediately to Protocol 4 to remove unreacted 6-TAMRA hydrazide.

Protocol 4: Purification of the Labeled Glycoprotein

Removing the excess, unconjugated dye is crucial for accurate downstream quantification and analysis.

-

Select Method: For proteins >20 kDa, spin desalting columns are a rapid and effective method. For larger volumes or more delicate proteins, dialysis is a suitable alternative.

-

Spin Column Purification: a. Equilibrate a spin desalting column (e.g., 7K MWCO) with your desired storage buffer (e.g., PBS) according to the manufacturer's protocol. b. Apply the labeling reaction mixture to the column. c. Centrifuge to collect the purified, labeled glycoprotein. The high molecular weight protein will elute, while the small, unreacted dye molecules are retained in the column matrix. d. Repeat the process if a significant amount of free dye is still visible.

-

Store Labeled Protein: Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Data Analysis and Validation

Successful labeling can be confirmed using several methods:

-

SDS-PAGE Analysis:

-

Run the labeled glycoprotein on an SDS-PAGE gel alongside an unlabeled control.

-

Visualize the gel using a fluorescent imager with excitation/emission settings appropriate for TAMRA (e.g., Cy3 channel).

-

A fluorescent band should appear at the correct molecular weight for the labeled protein, which should be absent in the unlabeled control lane.

-

Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm that protein loading was equal in all lanes.

-

-

Spectrophotometry:

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~546 nm (for TAMRA concentration).

-

Calculate the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Note: This requires accurate extinction coefficients for both the protein and the dye at both wavelengths to solve the necessary equations.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Labeling Signal | 1. Inefficient oxidation. | - Use a fresh solution of NaIO₄. - Ensure the oxidation buffer pH is correct (5.5). - Increase NaIO₄ concentration or incubation time (for general labeling). |

| 2. Inefficient hydrazide reaction. | - Ensure the labeling buffer pH is between 6.5-7.4. - Increase the concentration of 6-TAMRA hydrazide. - Add aniline catalyst to the reaction. - Increase incubation time. | |

| 3. Sample contains interfering substances (e.g., Tris, azide). | - Buffer exchange the protein into an appropriate buffer (e.g., PBS) before starting the protocol. | |

| High Background Fluorescence | 1. Incomplete removal of free dye. | - Repeat the purification step (spin column or dialysis). - Ensure the correct MWCO for the spin column or dialysis membrane is used. |

| Protein Precipitation | 1. Protein is not stable under the reaction conditions. | - Reduce the concentration of organic solvent (DMSO) from the dye stock. - Perform reactions at 4°C. - Ensure the final pH of the reaction is within the protein's stability range. |

| 2. Excessive labeling causes aggregation. | - Reduce the concentration of NaIO₄ or the oxidation time to lower the degree of labeling. |

References

-

Immunomart. TAMRA hydrazide (6-isomer). [Link]

-

Yoo, J. S., & Regnier, F. E. (2004). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of Proteome Research, 3(4), 816-823. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Medzihradszky, K. F., et al. (2011). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Molecular & Cellular Proteomics, 10(1), M110.002558. [Link]

-

Interchim. Hydrazide FluoProbes® labels. [Link]

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 828-839. [Link]

-

Van Lenten, L., & Ashwell, G. (1971). A detailed study of the periodate oxidation of sialic acids in glycoproteins. The Journal of biological chemistry, 246(6), 1889-1894. [Link]

-

Wollscheid, B., et al. (2009). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. Nature Protocols, 4(11), 1588-1599. [Link]

Sources

- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. TAMRA hydrazide (6-isomer) - Immunomart [immunomart.com]

- 7. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Labeling of Cellular Glycoproteins with 6-TAMRA Hydrazide for Flow Cytometry Analysis

Introduction and Principle

Cell surface and intracellular glycoproteins play pivotal roles in a myriad of biological processes, including cell adhesion, signaling, and immune recognition. The dynamic nature of protein glycosylation makes it a critical area of study in cancer biology, immunology, and developmental biology. Flow cytometry provides a powerful, high-throughput platform to analyze glycosylation patterns at the single-cell level.

This application note details a robust method for the fluorescent labeling of cellular glycoproteins using 6-Carboxytetramethylrhodamine (6-TAMRA) hydrazide. The methodology is based on a two-step chemical process:

-

Oxidation: Mild oxidation of cis-diol moieties within sialic acid and other sugar residues on glycoproteins using sodium meta-periodate (NaIO₄). This reaction selectively cleaves the bond between adjacent hydroxyl groups, generating reactive aldehyde functional groups.[1][2][3] The reaction is performed under controlled, mild conditions to preserve cell viability and antigenicity.[2]

-

Hydrazone Bond Formation: The generated aldehydes are then specifically targeted by the hydrazide group of 6-TAMRA hydrazide.[3][4] This nucleophilic addition reaction forms a stable, covalent hydrazone bond, effectively tagging the glycoproteins with the bright, red-fluorescent TAMRA dye.[5][6]

This chemo-selective ligation strategy ensures that labeling is directed primarily to glycosylated proteins, offering a reliable method to quantify changes in global glycosylation levels across different cell populations.

The Chemistry of Labeling

The core of this technique lies in the specific and efficient formation of a hydrazone bond between the dye and the target glycoprotein.

Figure 1: Workflow of 6-TAMRA hydrazide labeling.

Materials and Reagents

Reagent Properties

| Reagent | Property | Source | Comments |

| 6-TAMRA Hydrazide | Red-fluorescent dye reactive with carbonyls (aldehydes/ketones).[4] | Commercial Supplier | Store desiccated at -20°C, protected from light.[7] Can be dissolved in DMSO or DMF.[7] |

| Sodium meta-periodate (NaIO₄) | Mild oxidizing agent. | Sigma-Aldrich, etc. | Prepare fresh solution immediately before use.[3] Highly sensitive to light. |

| Aniline (optional catalyst) | Accelerates hydrazone/oxime ligation.[2] | Sigma-Aldrich, etc. | Use analytical grade. Aniline is toxic; handle with appropriate safety precautions. |

| Phosphate-Buffered Saline (PBS) | Isotonic buffer. | In-house or Commercial | Use Ca²⁺/Mg²⁺-free PBS for cell suspensions. |

| Flow Cytometry Buffer (FACS Buffer) | PBS with 1-2% BSA or 5% FBS and 2 mM EDTA. | In-house preparation | Used for washing and resuspension to prevent cell aggregation and non-specific binding. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, for dye reconstitution. | Commercial Supplier | Use high-purity, anhydrous grade to prevent dye degradation. |

Spectral Characteristics of 6-TAMRA

| Parameter | Wavelength (nm) | Compatible Laser |

| Excitation Maximum (λex) | ~541-553 nm | 532 nm (Green), 561 nm (Yellow-Green) |

| Emission Maximum (λem) | ~567-575 nm | Typically collected in a PE-Texas Red or similar channel. |

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Always check the supplier's datasheet.[7][8][9]

Detailed Protocols

Protocol A: Labeling of Cell Surface Glycoproteins on Live Cells

This protocol is designed to selectively label glycoproteins on the plasma membrane of living cells, keeping the cells intact for subsequent analysis or sorting.

Causality Behind Choices:

-

Low Temperature (0-4°C) for Oxidation: The periodate anion penetrates the cell membrane very slowly at low temperatures, ensuring that oxidation is restricted to externally exposed sialic acids and glycans.[10] This preserves intracellular components and maintains cell viability.

-

Neutral to Slightly Acidic pH for Labeling: The formation of the hydrazone bond is most efficient at a slightly acidic pH (pH 5.5-6.7).[2][3] However, for live cells, maintaining physiological pH (7.2-7.4) is a necessary compromise to ensure high viability, even if the reaction rate is slightly slower.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove any residual culture media. Resuspend the cell pellet at a concentration of 1-5 x 10⁶ cells/mL in ice-cold PBS.

-

Oxidation: Prepare a fresh 2 mM solution of sodium meta-periodate in ice-cold PBS. Protect the solution from light. Add an equal volume of the 2 mM periodate solution to the cell suspension (final concentration: 1 mM).

-

Incubate the cells on ice (0-4°C) in the dark for 15-20 minutes.

-

Quenching (Optional but Recommended): To stop the oxidation reaction, add a quenching buffer (e.g., 10 mM sodium sulfite or 15 mM glycerol) and incubate for 5 minutes on ice.[11]

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with ice-cold FACS buffer to remove the periodate and quenching agent.

-

Labeling Reaction: Prepare a 1-5 mM stock solution of 6-TAMRA hydrazide in anhydrous DMSO. Dilute the stock solution in FACS buffer (pH 7.2-7.4) to a final working concentration of 25-100 µM.

-

Resuspend the oxidized cell pellet in the 6-TAMRA hydrazide labeling solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with FACS buffer to remove unbound dye.

-

Analysis: Resuspend the final cell pellet in FACS buffer and analyze promptly on a flow cytometer.

Protocol B: Labeling of Total Glycoproteins (Surface & Intracellular)

This protocol is for fixed and permeabilized cells, allowing the labeling of glycoproteins throughout the cell, including those in the ER, Golgi, and cytoplasm.

Step-by-Step Methodology:

-

Cell Preparation & Fixation: Harvest and wash cells as in Protocol A. Fix cells using a suitable fixation buffer (e.g., 2-4% paraformaldehyde in PBS) for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells using a saponin- or mild detergent-based permeabilization buffer (e.g., 0.1-0.2% Saponin or 0.1% Triton X-100 in PBS) for 10-15 minutes.

-

Oxidation: Resuspend the fixed/permeabilized cells in a freshly prepared 1-2 mM solution of sodium meta-periodate in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).[3] Incubate for 20 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with the permeabilization buffer.

-

Labeling Reaction: Prepare a 50-100 µM solution of 6-TAMRA hydrazide in a slightly acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5) containing the permeabilizing agent. The acidic pH enhances the reaction efficiency.[3]

-

Resuspend the cell pellet in the labeling solution and incubate for 1-2 hours at room temperature, protected from light.

-

Final Washes: Wash the cells three times with permeabilization buffer, followed by a final wash with FACS buffer.

-

Analysis: Resuspend in FACS buffer for flow cytometry analysis.

Essential Controls for Data Integrity

To ensure the specificity of the labeling and the validity of the results, a comprehensive set of controls is mandatory.[12]

Figure 2: Mandatory controls for the labeling experiment.

-

Unstained Cells: To measure the baseline cellular autofluorescence and set detector voltages.[12]

-

Dye Only Control (No Periodate): Cells are incubated with 6-TAMRA hydrazide without prior oxidation. This is the most critical control to assess the level of non-specific binding of the dye to the cells.[13]

-

Oxidation Only Control (No Dye): Cells are treated with sodium meta-periodate but not with the dye. This control ensures that the oxidation process itself does not increase cellular fluorescence in the detection channel.

-

(Optional) Neuraminidase Treatment Control: Pre-treating cells with neuraminidase to cleave terminal sialic acids before oxidation should lead to a significant reduction in signal, confirming that the labeling is specific to sialylated glycoproteins.[10]

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| No or Low Signal | 1. Inactive periodate solution. | 1. Always prepare sodium meta-periodate solution fresh and protect from light. |

| 2. Low level of glycosylation on cells. | 2. Use a positive control cell line known to have high levels of sialic acid (e.g., CHO cells).[2] | |

| 3. Insufficient dye concentration or incubation time. | 3. Titrate the 6-TAMRA hydrazide concentration (e.g., 10 µM to 200 µM) and increase incubation time. | |

| 4. Incorrect pH for labeling reaction. | 4. Ensure the labeling buffer pH is optimal (slightly acidic for fixed cells, physiological for live cells). | |

| High Background/Non-Specific Staining | 1. Non-specific binding of the dye. | 1. Verify with the "Dye Only" control. Increase the number of wash steps after labeling. Include BSA or FBS in wash buffers. |

| 2. High cellular autofluorescence. | 2. Use an unstained control to set gates appropriately. Avoid blue-fluorescent dyes if autofluorescence is high in that channel.[14] | |

| 3. Periodate concentration too high or incubation too long. | 3. Titrate the periodate concentration (e.g., 0.5-2 mM) and incubation time to find the optimal balance between signal and viability/background. | |

| Poor Cell Viability (Live Cell Protocol) | 1. Harsh oxidation conditions. | 1. Strictly adhere to low temperature (0-4°C) and recommended incubation times for the oxidation step. |

| 2. Toxicity from dye or DMSO. | 2. Ensure the final DMSO concentration is low (<0.5%). Titrate the dye to the lowest effective concentration. |

References

-

TAMRA hydrazide (6-isomer) - Immunomart . (n.d.). Immunomart. Retrieved February 4, 2026, from [Link]

-

Gundry, R. L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins . Methods in Molecular Biology. Retrieved February 4, 2026, from [Link]

-

Flynn, R. A., et al. (2023). Rapid and sensitive detection of native glycoRNAs . bioRxiv. Retrieved February 4, 2026, from [Link]

-

Zeng, Y., et al. (2010). High efficiency labeling of glycoproteins on living cells . Nature Methods. Retrieved February 4, 2026, from [Link]

-

Maynard, J. A., et al. (2015). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling . PMC - NIH. Retrieved February 4, 2026, from [Link]

-

Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry . Nature Biotechnology. Retrieved February 4, 2026, from [Link]

-

Glycan Labeling - Creative Biolabs . (n.d.). Creative Biolabs. Retrieved February 4, 2026, from [Link]

-

Flow Cytometry Controls - FluoroFinder . (2024). FluoroFinder. Retrieved February 4, 2026, from [Link]

-

Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags . (n.d.). Analytical Chemistry. Retrieved February 4, 2026, from [Link]

-

Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry . (n.d.). Analytical Chemistry. Retrieved February 4, 2026, from [Link]

-

A detailed study of the periodate oxidation of sialic acids in glycoproteins . (1976). Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved February 4, 2026, from [Link]

-

Controls for Flow Cytometry - Bio-Rad Antibodies . (n.d.). Bio-Rad Antibodies. Retrieved February 4, 2026, from [Link]

-

Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids . (2024). MDPI. Retrieved February 4, 2026, from [Link]

-

Selective, Catalytic Decomposition of Hydrazine . (2016). IdeaExchange@UAkron. Retrieved February 4, 2026, from [Link]

-

Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach . (2012). Journal of Proteomics. Retrieved February 4, 2026, from [Link]

-

Evidence for P-Glycoprotein Involvement in Cell Volume Regulation Using Coulter Sizing in Flow Cytometry . (2020). MDPI. Retrieved February 4, 2026, from [Link]

-

Antibodies 101: Flow Cytometry Controls . (2024). Addgene Blog. Retrieved February 4, 2026, from [Link]

-

Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines . (2024). Molecules. Retrieved February 4, 2026, from [Link]

-

Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) . (2024). MDPI. Retrieved February 4, 2026, from [Link]

Sources

- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. TAMRA hydrazide (6-isomer) - Immunomart [immunomart.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Flow Cytometry Controls - FluoroFinder [fluorofinder.com]

- 13. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

Application Note & Protocol: Preparation and Handling of TAMRA Hydrazide 6-Isomer Stock Solutions in DMSO

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise preparation, validation, and storage of stock solutions of TAMRA (Tetramethylrhodamine) hydrazide, 6-isomer, in dimethyl sulfoxide (DMSO). TAMRA hydrazide is a fluorescent labeling reagent primarily used to covalently attach the TAMRA fluorophore to carbonyl groups (aldehydes and ketones) within biomolecules. The integrity and concentration of the stock solution are paramount for achieving reproducible and quantifiable results in downstream applications such as glycan analysis, antibody conjugation, and small molecule tracing. This guide details not only the protocol but also the underlying chemical principles, quality control measures, and stability considerations to ensure the highest level of experimental success.

Introduction to TAMRA Hydrazide 6-Isomer

Tetramethylrhodamine (TAMRA) is a robust and widely used xanthene fluorophore characterized by its bright red fluorescence and good photostability.[1] The 6-isomer of TAMRA hydrazide features a reactive hydrazide moiety (-NHNH₂) that serves as a nucleophile for targeting carbonyl compounds. This reactivity is particularly valuable for labeling biomolecules that either naturally contain or can be chemically modified to present aldehyde or ketone groups. A common application involves the periodate oxidation of cis-diols in glycoproteins to generate aldehydes, which can then be specifically tagged with TAMRA hydrazide.[1]

The success of these labeling experiments is critically dependent on the accurate preparation of the dye stock solution. Errors in concentration, degradation of the reagent due to improper handling, or the use of suboptimal solvents can lead to low labeling efficiency, high background fluorescence, and poor reproducibility. This protocol establishes a self-validating system for preparing and qualifying TAMRA hydrazide stock solutions.

Chemical and Spectroscopic Properties

A thorough understanding of the reagent's properties is the first step toward its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₅N₄ClO₄ | [1][2] |

| Molecular Weight | 480.94 g/mol | [1][2][3] |

| Appearance | Dark colored solid | [1] |

| Excitation Maximum (λex) | ~541 nm | [1][4] |

| Emission Maximum (λem) | ~567 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~84,000 L·mol⁻¹·cm⁻¹ at 541 nm | [1][4] |

| Solubility | Good solubility in DMSO and DMF | [1] |

The Chemistry of Carbonyl Labeling

The core utility of TAMRA hydrazide lies in its ability to form a stable hydrazone bond upon reaction with an aldehyde or ketone. This reaction is a nucleophilic addition-elimination, where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This reaction is highly specific and proceeds under mild conditions, making it suitable for complex biological samples.[5][6] While the reaction can be slow, it forms a reliable covalent linkage for robust downstream detection.[6]

Caption: Reaction of TAMRA hydrazide with a carbonyl group.

Critical Materials and Reagents

-

TAMRA Hydrazide, 6-Isomer: Procure from a reputable supplier. Note the purity, which is typically >95%.[1][2]

-

Anhydrous Dimethyl Sulfoxide (DMSO): Use a new, sealed bottle of anhydrous (<50 ppm water) or molecular sieve-dried DMSO.

-

Expert Insight: While hydrazides are less susceptible to rapid hydrolysis than NHS esters, water can still compromise the long-term stability of the dye in solution and can participate in side reactions. Using anhydrous DMSO is a critical best practice to ensure the potency and shelf-life of your stock solution.[7][8]

-

-

Microcentrifuge Tubes: Amber or black opaque, low-retention tubes for aliquoting and storage.

-

Pipettes: Calibrated P10, P20, and P200 micropipettes.

-

Vortex Mixer

-

Microcentrifuge

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (nitrile is sufficient).

Step-by-Step Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution, a common and convenient concentration for most labeling applications.

Workflow Overview

Caption: Workflow for preparing TAMRA hydrazide stock solution.

Pre-Calculation

Before opening the vial, calculate the volume of DMSO required.

-

Goal: Prepare a 10 mM (0.010 mol/L) stock solution.

-

Molecular Weight (MW): 480.94 g/mol .

-

Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

Example for a 1 mg vial:

-

Convert mass to grams: 1 mg = 0.001 g.

-

Calculate volume in Liters: Volume (L) = 0.001 g / (0.010 mol/L * 480.94 g/mol ) = 0.0002079 L

-

Convert volume to microliters: 0.0002079 L * 1,000,000 µL/L = 207.9 µL

Therefore, you will add 207.9 µL of anhydrous DMSO to 1 mg of TAMRA hydrazide powder to get a 10 mM stock solution.

Experimental Steps

-

Equilibration: Remove the vial of solid TAMRA hydrazide from the -20°C freezer. Allow it to sit on the bench for at least 15-20 minutes to fully equilibrate to room temperature.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic dye powder when the vial is opened, which would compromise its integrity.[8]

-

-

Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and, using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 207.9 µL for 1 mg).

-

Dissolution: Close the vial tightly and vortex for 1-2 minutes until the dye is completely dissolved. The solution should be a clear, dark-colored liquid.[9]

-

Collection: Centrifuge the vial for 30 seconds to collect the entire stock solution at the bottom of the tube.[9]

-

Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in amber or black microcentrifuge tubes.

-

Trustworthiness: Aliquoting is essential to preserve the quality of the stock. It prevents degradation from repeated freeze-thaw cycles and minimizes the risk of contamination or exposure to light and moisture for the bulk of the solution.

-

Quality Control and Validation

A prepared stock solution should be validated to ensure its concentration is accurate. This is a self-validating step that builds trustworthiness into your experimental pipeline and is essential for quantitative applications.[10][11]

Spectrophotometric Concentration Measurement

The concentration can be determined using the Beer-Lambert law: A = εcl

-

A = Absorbance at λmax (dimensionless)

-

ε = Molar extinction coefficient (84,000 L·mol⁻¹·cm⁻¹)

-

c = Concentration (mol/L)

-

l = Path length of the cuvette (typically 1 cm)

Protocol:

-

Prepare a dilute solution of your stock in a suitable solvent (e.g., methanol or DMSO). For a 1 cm cuvette, a 1:1000 dilution of a 10 mM stock is a good starting point.

-

Measure the absorbance spectrum and find the maximum absorbance (A_max) near 541 nm.

-

Calculate the concentration: c = A_max / (ε * l)

-

Remember to multiply the result by the dilution factor to get the concentration of your original stock solution.

Example:

-

A 1:1000 dilution of your stock gives an A_max of 0.84 in a 1 cm cuvette.

-

c = 0.84 / (84,000 L·mol⁻¹·cm⁻¹ * 1 cm) = 0.00001 mol/L = 10 µM.

-

Original Stock Concentration = 10 µM * 1000 = 10,000 µM = 10 mM. This confirms the stock was prepared correctly.

Storage and Stability

-

Solid Reagent: The lyophilized powder should be stored at -20°C, protected from light and moisture (desiccated). It is stable for at least 12-24 months under these conditions.[1][4]

-

DMSO Stock Solution: Aliquots must be stored at -20°C and protected from light.[8] While stable, the reactivity of dyes in solution is inherently lower than in solid form. For best results, use the solution within 3 months of preparation.[9] Always use a fresh aliquot for each experiment.

Safety Precautions

-

Handling: Always handle TAMRA hydrazide and DMSO in a well-ventilated area or a chemical fume hood.[12]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Exposure: Avoid contact with skin and eyes. May cause skin, eye, and respiratory irritation. Harmful if swallowed.[12]

-

Disposal: Dispose of chemical waste according to your institution's guidelines.

References

-

Protocol for Labeling with 6-TAMRA NHS Ester. You Do Bio. [Link]

-

TAMRA and its derivatives. Interchim. [Link]

-

The Complete Guide to Fluorescent Leak Detection Dyes. Sunlonge. [Link]

-

TAMRA hydrazide, 6-isomer Safety Data Sheet. Chemical Safety. [Link]

-

TAMRA hydrazide, 6-isomer. AxisPharm. [Link]

-

4 Ways Fluorescent Dyes Ensure Petroleum Quality. Angstrom Technologies, Inc. [Link]

-

Quality Control of Fluorescence Imaging Systems: A new tool for performance assessment and monitoring. ResearchGate. [Link]

-

Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

UV-Vis spectra of the 6 hydrazones in DMSO. ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]

-

Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. National Institutes of Health (NIH). [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. TAMRA hydrazide, 6-isomer | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. TAMRA hydrazide, 6-isomer, 2183440-67-5 | BroadPharm [broadpharm.com]

- 6. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youdobio.com [youdobio.com]

- 8. interchim.fr [interchim.fr]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. nextsds.com [nextsds.com]

Troubleshooting & Optimization

improving labeling efficiency of TAMRA hydrazide 6-isomer

Technical Support Center: Optimizing TAMRA Hydrazide 6-Isomer Labeling

Technical Overview: The 6-Isomer Advantage

Why are you using the 6-isomer? Before troubleshooting, confirm that the 6-isomer is critical for your application. Unlike "mixed isomer" preparations (which contain both 5- and 6-carboxyl rhodamines), the 6-isomer provides a single, chemically defined species.

-

Reproducibility: Essential for quantitative assays. Mixed isomers introduce batch-to-batch variability in fluorescence quantum yield and solubility.

-

Structural Biology (FRET): The 6-isomer has a fixed dipole orientation relative to the conjugation site. In FRET studies, using a mixed isomer introduces an orientation factor (

) error that can distort distance measurements by 10–20%.

The "Golden Standard" Protocol

This protocol is designed as a self-validating system . Do not deviate from the pH checkpoints, as the hydrazide-aldehyde reaction is strictly acid-catalyzed.

Reagents Required:

-

Label: TAMRA Hydrazide, 6-isomer (Dissolve in DMSO; do not store in water).

-

Oxidizer: Sodium Periodate (

).[1][3][4] -

Catalyst (Optional): Aniline (See Advanced Optimization).

-

Stabilizer: Sodium Cyanoborohydride (

).

Step 1: The Oxidation (Critical Control Point)

-

Buffer: 0.1 M Sodium Acetate, pH 5.5 .[4][5]

-

Why? Acidic pH prevents non-specific oxidation of amino acids (Met/Cys) and prepares the protein for the hydrazide reaction.

-

-

Action: Add cold

to a final concentration of 1–10 mM . -

Incubation: 30 minutes on ice, in the dark.

-

Cleanup: MANDATORY desalting (e.g., PD-10 column or Zeba spin) to remove excess periodate.

-

Failure Mode: Residual periodate will oxidize the TAMRA hydrazide dye, destroying its fluorescence before it labels the protein.

-

Step 2: The Conjugation (The Acid Catalysis)

-

Buffer: Maintain 0.1 M Sodium Acetate, pH 5.5 .

-

Technical Note: Hydrazone formation is reversible. At neutral pH (7.4), the equilibrium constant is lower, and the reaction rate is sluggish. pH 5.5 protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by the hydrazide.

-

-

Dye Addition: Add TAMRA hydrazide (dissolved in DMSO) to the protein.

-

Ratio: 10–20 molar excess of dye over protein.

-

Solvent Limit: Keep final DMSO concentration <10% to prevent protein precipitation.

-

-

Incubation: 2–4 hours at Room Temperature (RT) or Overnight at 4°C.

Step 3: The "Stability Lock" (Reduction)

-

Action: Add

(final conc. 50 mM). -

Mechanism: The initial reaction forms a hydrazone (reversible). Cyanoborohydride reduces this to a hydrazine bond (stable/irreversible).

-

Note: This step is optional for short-term experiments (SDS-PAGE) but mandatory for long-term storage or in vivo studies.

Visualization: Workflow & Mechanism

The following diagram illustrates the critical path and chemical logic of the protocol.

Caption: Logical workflow for TAMRA hydrazide labeling. Red nodes indicate reaction steps; Green nodes indicate purification/stability checkpoints.

Troubleshooting Matrix

Use this matrix to diagnose specific experimental failures.

| Symptom | Probable Cause | Corrective Action |

| Low Labeling Efficiency (DOL < 0.5) | pH Mismatch: Reaction performed at pH 7.0–8.0 (PBS). | Strictly use Sodium Acetate pH 5.5. Hydrazide ligation is acid-catalyzed. If pH is neutral, the reaction rate drops by orders of magnitude. |

| Dead Oxidizer: | Use fresh | |

| Dye Precipitation | Solubility Limit: TAMRA is hydrophobic and planar; it aggregates in aqueous buffers. | Dissolve TAMRA in anhydrous DMSO first. Ensure final DMSO conc. is 5–10%. Lower the dye excess from 20x to 10x. |

| No Fluorescence (Quenching) | Residual Periodate: You did not remove the oxidizer before adding the dye. | Periodate oxidizes the hydrazine group on the dye. Must desalt (Spin column/Dialysis) after the oxidation step. |

| Protein Precipitation | Over-oxidation: Too much periodate or too long incubation crosslinked the protein. | Reduce |

| Unstable Signal | Reversibility: The hydrazone bond hydrolyzed over time. | Add Sodium Cyanoborohydride ( |

Advanced Optimization: The Aniline Catalyst

For researchers requiring maximum efficiency (e.g., labeling low-abundance receptors on cell surfaces), standard acid catalysis may be too slow.

The Solution: Nucleophilic Catalysis Adding Aniline (or p-phenylenediamine) creates a highly reactive aniline-Schiff base intermediate that reacts with the hydrazide much faster than the native aldehyde.

-

Protocol Modification: Add 10–100 mM Aniline to the labeling buffer (pH 5.5 or even up to pH 6.0).

-

Result: Increases reaction rate by 10x to 400x , allowing for lower dye concentrations and shorter incubation times (Dirksen et al., 2006).

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on hydrazide chemistry and pH optimization).

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. (Primary source for Aniline catalysis).

-

Lumiprobe Corporation. (n.d.). TAMRA hydrazide, 6-isomer Product Manual. (Specifics on solubility and isomer purity).

-

Vector Laboratories. (n.d.). Protocols for Glycoprotein Labeling with Hydrazides. (Detailed oxidation protocols). [1]

-

Thermo Fisher Scientific. (n.d.). User Guide: Hydrazide Labeling of Glycoproteins.

Sources

Technical Support Center: TAMRA Hydrazide 6-Isomer Conjugation

This technical guide is structured as a self-service support center resource, designed for immediate application in the lab. It synthesizes chemical kinetics with practical troubleshooting.

Topic: Optimization of pH and Reaction Conditions for Bioconjugation Reagent: Tetramethylrhodamine (TAMRA) Hydrazide, 6-isomer (Single Isomer) Target Chemistry: Carbonyl-reactive labeling (Aldehydes/Ketones via Hydrazone formation)

Executive Summary: The pH Paradox

The conjugation of TAMRA hydrazide to biomolecules (typically glycoproteins or oxidized carbohydrates) relies on the formation of a hydrazone bond . This reaction presents a classic chemical paradox:

-

Acidic conditions (pH 4.5–5.5) accelerate the reaction by protonating the carbonyl oxygen (making it more electrophilic).

-

Neutral conditions (pH 7.0–7.4) preserve the nucleophilicity of the hydrazide but render the carbonyl less reactive, leading to sluggish kinetics.

The Verdict:

-

Optimal Standard: pH 4.5 – 5.5 (Sodium Acetate buffer) is the gold standard for robust, high-yield conjugation if your protein is stable.

-

Optimal for Fragile Proteins: pH 7.0 + Catalyst (Aniline) . If your protein precipitates at pH 5.0, you must use aniline catalysis at neutral pH to drive the reaction.

Mechanism & Workflow Visualization

Understanding the "Why" prevents the "What went wrong." The diagram below illustrates the reaction pathway and the critical role of pH and catalysts.

Figure 1: Reaction mechanism showing the dual influence of pH and aniline catalysis on hydrazone formation efficiency.

Optimized Protocol: The "Dual-Path" Approach